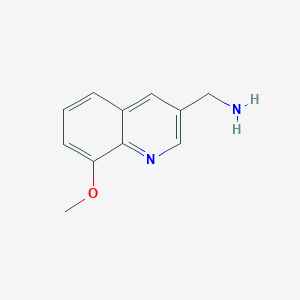

(8-Methoxyquinolin-3-yl)methanamine

Description

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

(8-methoxyquinolin-3-yl)methanamine |

InChI |

InChI=1S/C11H12N2O/c1-14-10-4-2-3-9-5-8(6-12)7-13-11(9)10/h2-5,7H,6,12H2,1H3 |

InChI Key |

IDFFBNWYKRYPMQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=CN=C21)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 8-methoxyquinoline with formaldehyde and ammonia, followed by reduction to yield the desired compound . Another approach involves the use of 8-methoxyquinoline-3-carbaldehyde, which is then subjected to reductive amination to obtain (8-Methoxyquinolin-3-yl)methanamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(8-Methoxyquinolin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of quinoline derivatives, with a focus on compounds similar to "(2-Methoxyquinolin-4-yl)methanamine" (Note: the query asked about the 8-Methoxy positional isomer, but this isomer was not found in the search results).

Scientific Research Applications

(2-Methoxyquinolin-4-yl)methanamine is a quinoline derivative featuring a methoxy group at the 2-position and an amine group at the 4-position of the quinoline ring. This compound has gained attention for its potential biological activities, especially in medicinal chemistry and drug development.

General Applications of Quinoline Derivatives:

- Building Block: It serves as a building block for synthesizing more complex quinoline derivatives.

- Biological Studies: It is used in studying biological systems, particularly in developing new drugs.

- Therapeutic Potential: It has potential therapeutic applications, including use as an anti-inflammatory or anticancer agent.

- Industrial Uses: It is used in producing dyes, pigments, and other industrial chemicals.

Specific examples of applications in scientific research:

- Anti-Cancer Activity: Compounds incorporating a quinoline ring system have exhibited anticancer activities . Substituted xanthines, which may be used with quinolines, can treat tumors, modify tumor invasion and metastasis, and treat T-cell lymphomas, acute lymphoblastic leukemia, cell-based pancreatic carcinomas, basal cell carcinomas, or breast cancers .

- Anti-Inflammatory Activity: Quinoline derivatives have demonstrated anti-inflammatory activities .

- Treatment of other diseases: Quinoline derivatives can treat diseases such as stroke, ischaemia, Parkinson's disease and migraine; follicular and epidermal hyperkeratoses, increased keratinocyte proliferation, psoriasis, encephalomyelitis, glomerulonephritis, lipodystrophies, as well as psycho-somatic, depressive and neuropsychiatric diseases of all kinds .

- HCV Research: Quinoline derivatives have been explored in hepatitis C virus (HCV) research .

Biological Activities

(2-Methoxyquinolin-4-yl)methanamine has a methoxy group at the 2-position and an amine group at the 4-position of the quinoline ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

The synthesis of this compound typically involves several key steps:

- Starting Materials: The process begins with quinoline or 2-methoxyquinoline.

- Nitration: Introduction of a nitro group at the 4-position is achieved through nitration.

- Reduction: The nitro group is then reduced to an amine.

- Methylation: The methoxy group is incorporated via a methylation reaction.

Mechanism of Action

The mechanism of action of (8-Methoxyquinolin-3-yl)methanamine involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . Additionally, the compound may interfere with cellular processes by integrating into cell membranes or interacting with DNA .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substitution patterns. Below is a comparative analysis of key analogs:

Key Observations:

- Substitution Position: Methoxy at the 8-position (vs. 6 or 7) may alter steric and electronic interactions. For example, 6-methoxy derivatives in and are associated with antimalarial and kinase-modulating activities . Methanamine at the 3-position (vs. 4-position in ) could enhance receptor selectivity, as seen in carbazole-quinoline hybrids where 3-substituted derivatives showed superior D3R binding .

- Hydrochloride salts (e.g., in ) improve solubility and stability for in vivo applications .

Pharmacological and Biochemical Insights

- COX-2 Inhibition: highlights that methanamine substituents on imidazothiazole derivatives significantly influence COX-2 selectivity. For instance, N,N-dimethyl substitution enhanced potency (IC₅₀ = 0.08 µM) . This suggests that alkylation of the methanamine group in this compound could modulate similar enzymatic interactions.

- Antimalarial Activity: Quinoline-methanamine derivatives in and are precursors for antimalarial agents. The 8-methoxy group may mimic 4-amino-7-chloroquinoline scaffolds, which disrupt heme detoxification in Plasmodium species .

Physicochemical Properties

- Lipophilicity: The 8-methoxy group increases hydrophobicity compared to unsubstituted analogs (e.g., 1-(quinolin-3-yl)methanamine, MW 158.2) .

- Solubility: Hydrochloride salt formation (as in ) could address poor aqueous solubility, a limitation of many quinoline derivatives .

Biological Activity

(8-Methoxyquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

- IUPAC Name : this compound

- CAS Number : 1448444-45-5

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds, including this compound, exhibit notable antimicrobial properties. A study highlighted that certain aminoquinoline derivatives demonstrate potent inhibitory effects against various bacterial strains. The mechanism involves interference with bacterial DNA synthesis and enzyme activity, leading to cell death .

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the growth of cancer cells. In vitro studies demonstrated that this compound effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of this compound. It has been observed to protect neuronal cells from oxidative stress-induced damage. The compound acts as a metal chelator, which may reduce neurotoxicity associated with metal accumulation in neurodegenerative diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in critical pathways such as DNA replication and repair.

- Metal Chelation : It binds to transition metals, preventing their harmful effects in biological systems.

- Apoptosis Induction : The activation of apoptotic pathways leads to programmed cell death in cancerous cells.

Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics for its effectiveness against Escherichia coli and Staphylococcus aureus. The results showed that it had a lower MIC (Minimum Inhibitory Concentration) than some conventional antibiotics, suggesting its potential as an alternative antimicrobial agent .

Study 2: Cancer Cell Proliferation

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM across different cell types. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its role as an anticancer agent .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.